
(13C)méthanone
Vue d'ensemble
Description
Formaldehyde-13C solution is an isotopically labeled formaldehyde which is used in a variety of scientific applications. It has been used in a wide range of fields including chemistry, biochemistry, and biology. Formaldehyde-13C solution has been used to study the metabolism of formaldehyde in cells, to investigate the function of enzymes involved in formaldehyde metabolism, and to measure the rates of metabolic processes.
Applications De Recherche Scientifique
Modélisation d'accostage moléculaire et modèle 4D-QSAR
Les dérivés de la méthanone, y compris la (13C)méthanone, ont été étudiés à l'aide de modèles d'accostage moléculaire et de 4D-QSAR. Ces études aident à identifier les pharmacophores et à estimer l'activité biologique de ces composés .
Synthèse de nouveaux dérivés
Une série de nouveaux dérivés de la furan-2-yl(phényl)méthanone a été synthétisée, et leurs structures ont été établies sur la base des données de RMN 1H, de RMN 13C et de spectroscopie de masse . Cela indique le potentiel de la this compound dans la synthèse de nouveaux composés.
Mécanisme D'action
Target of Action
It’s worth noting that formaldehyde, a close relative of (113c)methanone, is known to interact with various biological macromolecules, including proteins and nucleic acids . It forms cross-links between these molecules, altering their structure and function .
Mode of Action
Formaldehyde, a related compound, is known to form methylene bridges between biological macromolecules, leading to structural and functional changes
Biochemical Pathways
For instance, it can inhibit DNA replication and RNA transcription, disrupt protein function, and induce cell death
Pharmacokinetics
Formaldehyde, a related compound, is known to be rapidly absorbed and distributed throughout the body, metabolized mainly in the liver, and excreted via the lungs and urine . The impact of these properties on the bioavailability of (113C)methanone is currently unknown and would require further investigation.
Result of Action
Formaldehyde, a related compound, is known to cause various cellular and molecular changes, including dna and protein cross-linking, cell cycle arrest, and apoptosis
Safety and Hazards
Orientations Futures
The study of Formaldehyde-13C and its reactions continues to be an active area of research. Recent studies have focused on its equilibrium speciation in formaldehyde-methanol-water solutions , its role in the hydroformylation process , and its reactions in the formation of poly (oxymethylene) glycol .
Analyse Biochimique
Biochemical Properties
Formaldehyde-13C solution participates in various biochemical reactions. It is primarily oxidized to formate in the body, which can then enter the one-carbon pool and participate in the synthesis of nucleotides and amino acids . It interacts with various enzymes such as alcohol oxidase (AOX), formaldehyde dehydrogenase (FLD), S-hydroxymethyl glutathione hydrolase (FGH), and formate dehydrogenase (FDH) during these processes .
Cellular Effects
Formaldehyde-13C solution has significant effects on cellular processes. It can cause DNA-protein crosslinks and oxidative lesions . It also influences cell function by causing replication stress, single-strand breaks (SSB), and double-strand breaks (DSB) in DNA .
Molecular Mechanism
The molecular mechanism of action of Formaldehyde-13C solution involves its conversion to formate, which then enters the one-carbon metabolic pathway . It can bind to DNA and proteins, forming crosslinks that can lead to DNA damage and affect gene expression .
Temporal Effects in Laboratory Settings
The effects of Formaldehyde-13C solution can change over time in laboratory settings. For instance, it can cause immediate irritation and damage to the lining of the nose and throat in animal studies
Dosage Effects in Animal Models
The effects of Formaldehyde-13C solution vary with different dosages in animal models. For instance, at 2.5 and 5 kg/ton of formaldehyde (37% solution), no adverse effects were reported in broilers and cockerels. Feeding poultry 10 kg of formaldehyde/ton depressed feed intake, reduced body weight gain, and caused ulceration of the crop/gastrointestinal tract .
Metabolic Pathways
Formaldehyde-13C solution is involved in the one-carbon metabolic pathway. It is oxidized to formate, which can then be used in the synthesis of nucleotides and amino acids .
Subcellular Localization
Given its role in one-carbon metabolism, it is likely to be found in the cytosol where these reactions occur .
Propriétés
IUPAC Name |
(113C)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O/c1-2/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSSNUMVMOOMR-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89277-65-6 | |
| Record name | Formaldehyde-13C, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89277-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
31.019 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3228-27-1 | |
| Record name | 3228-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



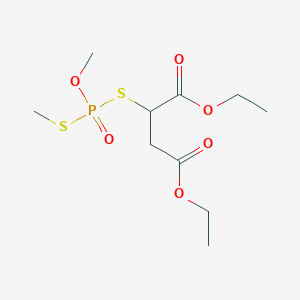

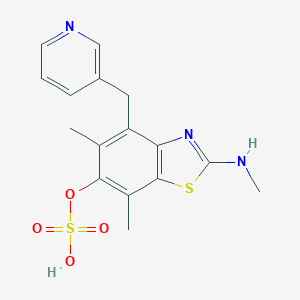
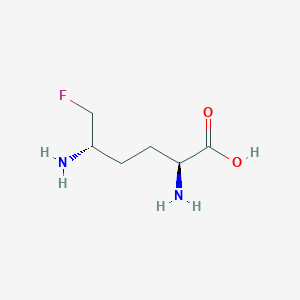

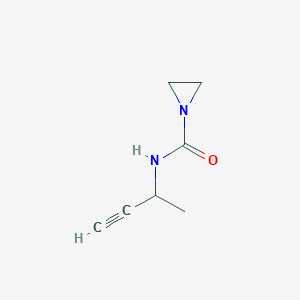
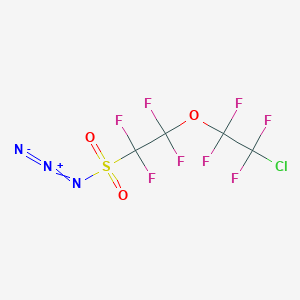

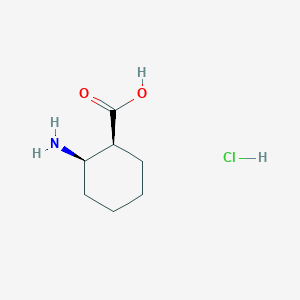
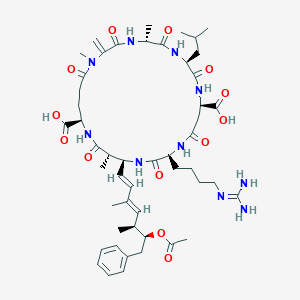
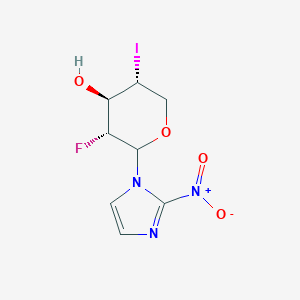

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)
